molecular formula C4H6N4O2 B052526 Ethyl Tetrazole-5-Carboxylate CAS No. 55408-10-1

Ethyl Tetrazole-5-Carboxylate

Cat. No. B052526
CAS RN: 55408-10-1
M. Wt: 142.12 g/mol
InChI Key: JBEHAOGLPHSQSL-UHFFFAOYSA-N
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Description

Ethyl Tetrazole-5-Carboxylate is a derivative of tetrazole, a synthetic heterocycle. Tetrazoles have various applications in organic chemistry, coordination chemistry, the photographic industry, explosives, and medicinal chemistry. Particularly in medicinal chemistry, 5-substituted tetrazoles, like Ethyl Tetrazole-5-Carboxylate, are significant as they represent non-classical bioisosteres of carboxylic acids with similar acidities but higher lipophilicities and metabolic resistance (Roh, Vávrová, & Hrabálek, 2012).

Synthesis Analysis

Ethyl Tetrazole-5-Carboxylate can be synthesized using various approaches. A common method involves the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, as seen in the synthesis of a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (Achutha et al., 2017). Additionally, novel synthesis methods have been developed to produce tetrazole derivatives from Ethyl 1-aminotetrazole-5-carboxylate, showcasing the versatility of synthesis approaches (El-Badry & Taha, 2011).

Molecular Structure Analysis

The molecular structure of Ethyl Tetrazole-5-Carboxylate derivatives can be characterized using techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectra. Structural analysis through Density Functional Theory (DFT) studies and Atoms in Molecules (AIM) analyses provides insights into the molecular configuration and reactivity (Chandrakumari et al., 2019).

Chemical Reactions and Properties

Ethyl Tetrazole-5-Carboxylate and its derivatives participate in various chemical reactions, including cross-coupling reactions and cyclizations, leading to the formation of condensed pyrazoles and other heterocyclic compounds (Arbačiauskienė et al., 2011). Their chemical properties, such as intramolecular hydrogen bonding and π–π interactions, significantly contribute to their structural stability and reactivity (Costa et al., 2007).

Physical Properties Analysis

The physical properties of Ethyl Tetrazole-5-Carboxylate derivatives, such as crystal structure and molecular interactions, can be examined through X-ray crystallography and Hirshfeld surface analysis. These analyses reveal the nature of molecular interactions and the role of hydrogen bonding in crystal packing (Ou-Yang et al., 2013). Furthermore, DFT studies provide insights into the molecular electrostatic potential and leading molecular orbitals, offering a deeper understanding of the compound's physical and chemical properties (Zhao & Wang, 2023).

Scientific research applications

  • Synthesis of Novel Derivatives:

    • Giles, Lewis, Oxley, and Quick (1999) reported the selective oxidation of Ethyl Tetrazole-5-Carboxylate, leading to the creation of novel hydroxytetrazole derivatives (Giles, Lewis, Oxley, & Quick, 1999).
  • Applications in Medicinal Chemistry:

    • Roh, Vávrová, and Hrabálek (2012) highlighted the significance of 5-substituted tetrazoles, like Ethyl Tetrazole-5-Carboxylate, in medicinal chemistry due to their non-classical bioisosteres of carboxylic acids, aiding in drug design (Roh, Vávrová, & Hrabálek, 2012).
  • Novel Compound Synthesis:

  • Antibacterial Applications:

    • El-Badry and Taha (2011) utilized Ethyl Tetrazole-5-Carboxylate for synthesizing tetrazolo[1,5-b]-1,2,5-oxadiazepine derivatives with antibacterial activities (El-Badry & Taha, 2011).
  • Role in Synthesis of Clinical Drugs:

    • Mittal and Awasthi (2019) discussed the role of 5-substituted 1H-tetrazoles in the synthesis of various clinical drugs, demonstrating its importance in pharmaceuticals (Mittal & Awasthi, 2019).
  • Use in Synthetic and Medicinal Chemistry:

    • Ambhore (2021) described the synthesis of chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives from Ethyl Tetrazole-5-Carboxylate, showing its diverse applications in biology and technology (Ambhore, 2021).
  • Bioisosteric Replacement Studies:

    • Herr (2002) reviewed the use of 5-substituted-1H-tetrazoles as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry (Herr, 2002).
  • Microreactor Approach for Synthesis:

    • Gutmann, Roduit, Roberge, and Kappe (2010) discussed the synthesis of 5-substituted 1H-tetrazoles from Ethyl Tetrazole-5-Carboxylate using a safe and scalable high-temperature microreactor approach (Gutmann, Roduit, Roberge, & Kappe, 2010).
  • Metal–Organic Framework Synthesis:

    • Tang, Wu, Wang, and Zhang (2017) used Ethyl Tetrazole-5-Carboxylate for synthesizing zeolite-like metal–organic frameworks with high chemical stability and CO2 uptake capacity (Tang, Wu, Wang, & Zhang, 2017).
  • Conformational Analysis and Photochemistry:

    • Ildız and Fausto (2021) investigated the conformational analysis, spectroscopy, and photochemistry of matrix-isolated forms of Ethyl Tetrazole-5-Carboxylate, contributing to the understanding of its chemical behavior (Ildız & Fausto, 2021).

properties

IUPAC Name

ethyl 2H-tetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEHAOGLPHSQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427236
Record name Ethyl Tetrazole-5-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Tetrazole-5-Carboxylate

CAS RN

55408-10-1
Record name Ethyl Tetrazole-5-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eethyl 1H-tetrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GO Ildiz, R Fausto - Journal of Photochemistry and Photobiology A …, 2021 - Elsevier
… The present study focus on ethyl tetrazole-5-carboxylate (abbreviated ET5C). This compound may exist in two low energy tautomeric forms, 1H- and 2H- (Scheme 1), each one with …
Number of citations: 2 www.sciencedirect.com
T Wang, Z Lu, S Bu, B Kuang, L Zhang, Z Yi, K Wang… - Defence …, 2023 - Elsevier
… Based on the mechanism of hydrolysis reaction, 1H-tetrazole-5-carbohydrazide (TZCA) can be prepared by the reaction of Ethyl tetrazole-5-carboxylate with hydrazine hydrate. TZCA …
Number of citations: 5 www.sciencedirect.com
陈其湧, 郑发鲲, 李艳, 邹文强, 陈慧芬, 丁同勇… - 结构化学, 2009 - cqvip.com
… 摘要 :The solution reactions of the metal salts with 2,2′-bipyridine (2,2′-bipy) and ethyl tetrazole-5-carboxylate (Hetzc) afforded two new tetrazole-based complexes M(2,2′-bipy)2(…
Number of citations: 2 www.cqvip.com
RG Giles, NJ Lewis, PW Oxley, JK Quick - Tetrahedron letters, 1999 - Elsevier
… A highly selective oxidation of the sodium salt of ethyl tetrazole-5-carboxylate is reported which produces a novel class of hydroxytetrazole derivative which can then be converted to 2-…
Number of citations: 20 www.sciencedirect.com
TM Klapötke, M Kofen, L Schmidt… - Chemistry–An Asian …, 2021 - Wiley Online Library
… in 1999 for oxidizing ethyl tetrazole-5-carboxylate. Both procedures result in an isomeric mixture of the 1-hydroxy- and 2-hydroxy-tetrazole derivatives, requiring further protection (for the …
Number of citations: 12 onlinelibrary.wiley.com
QY Chen, Y Li, FK Zheng, WQ Zou, MF Wu… - Inorganic Chemistry …, 2008 - Elsevier
… Synthesis of 1: Htzf ligand was obtained from the reaction of ethyl tetrazole-5-carboxylate in dilute aqueous solution of NaOH. A mixture of ZnCl 2 (0.5 mmol) and Htzf (0.5 mmol) in H 2 …
Number of citations: 58 www.sciencedirect.com
D Garzinsky, S Zahov, ME Voundi, W Hanekamp… - European Journal of …, 2018 - Elsevier
… For the preparation of the tetrazole-5-carboxylic acids 70–74, ethyl tetrazole-5-carboxylate was reacted with the appropriate α-bromoketone and the ester group of the formed …
Number of citations: 7 www.sciencedirect.com
L Yang, W Xie, Q Fu, L Yan, S Zhang, H Jiang… - Adsorption Science & …, 2023 - hindawi.com
… A mixture of Cd(NO3)2·4H2O and ethyl tetrazole-5-carboxylate was dissolved in 10mL H2O, then transferred to a 23mL Teflon-lined autoclave and heated at 433 K for 72 h, followed by …
Number of citations: 2 www.hindawi.com
JD Lin, F Chen, JG Xu, FK Zheng… - ACS Applied Nano …, 2019 - ACS Publications
… According to the literature reports, the ethyl tetrazole-5-carboxylate (ETZC) ligand usually undergoes in situ decarboxylation to produce tetrazole (HTZ) which can then directly …
Number of citations: 31 pubs.acs.org
M Kofen - 2022 - edoc.ub.uni-muenchen.de
… [16] in 1999 for oxidizing ethyl tetrazole-5carboxylate. Both procedures result in an isomeric mixture of the 1-hydroxy- and 2-hydroxytetrazole derivatives, requiring further protection (for …
Number of citations: 2 edoc.ub.uni-muenchen.de

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